1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring and a phenyl group at the 1-position The ethan-1-ol moiety is attached to the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol at temperatures ranging from room temperature to reflux conditions.
For industrial production, the synthesis may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its pyrazole core is known for exhibiting various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
Similar compounds to 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol include:
1-Phenyl-1H-pyrazole: Lacks the fluorine atom and ethan-1-ol moiety, making it less versatile in terms of chemical reactivity and biological activity.
5-Fluoro-1-phenyl-1H-pyrazole: Similar structure but lacks the ethan-1-ol moiety, which can affect its solubility and pharmacokinetic properties.
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one:
The uniqueness of this compound lies in its combination of the fluorine atom, phenyl group, and ethan-1-ol moiety, which together contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1691167-15-3 |
---|---|
Molecular Formula |
C11H11FN2O |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.